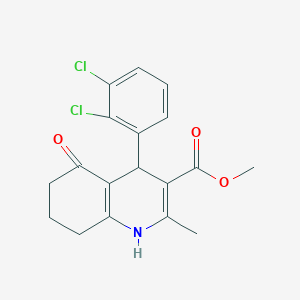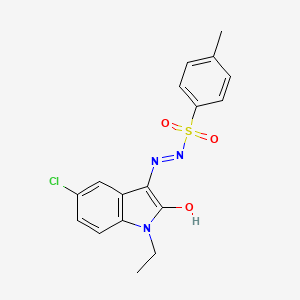![molecular formula C13H13NOS3 B5056722 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazolone derivative with potential biological activities. It has been found to exhibit anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to modulate the immune system by increasing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it a cost-effective compound for research. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For research on 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include investigating its mechanism of action, optimizing its synthesis method to increase yield and purity, and exploring its potential as a drug candidate for cancer, bacterial, and viral infections. Additionally, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one could be used as a lead compound for the development of new derivatives with improved biological activities.
Métodos De Síntesis
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-ethylthio-4-methylthioaniline with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one. The synthesis method has been optimized to obtain a high yield of pure 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one.
Aplicaciones Científicas De Investigación
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has also shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Propiedades
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-3-17-13-14-11(12(15)18-13)8-9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDFNOSDDBNIM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)SC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)SC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)


![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)

![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)